molecular formula C15H21N3O2 B10918634 N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10918634
M. Wt: 275.35 g/mol
InChI Key: JSBMFKFVXPEFJF-UHFFFAOYSA-N
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Description

N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can be achieved through a multi-step process

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as tert-butylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carboxamides or other derivatives.

Scientific Research Applications

N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of a furan ring, a pyrazole moiety, and a carboxamide group in a single molecule is relatively unique and offers a distinct set of chemical properties.

    Functional Uniqueness:

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-10-8-11(2)18(17-10)9-12-6-7-13(20-12)14(19)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)

InChI Key

JSBMFKFVXPEFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC(C)(C)C)C

Origin of Product

United States

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